molecular formula C15H29N3O2 B2889910 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034357-87-2

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2889910
CAS No.: 2034357-87-2
M. Wt: 283.416
InChI Key: BGGWFRCHEXBEHH-UHFFFAOYSA-N
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Description

    Reagents: 3,3-dimethylbutanoic acid, coupling agent (e.g., EDC, DCC), N,N-dimethylamine

    Conditions: Room temperature to moderate heat, inert atmosphere

    Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated by the coupling agent and then reacts with N,N-dimethylamine to form the dimethylbutanamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow chemistry techniques and continuous processing can be employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a carboxamide group. The dimethylbutanamido group is then introduced through a series of reactions involving amide bond formation.

  • Step 1: Formation of Piperidine Carboxamide

      Reagents: Piperidine, carboxylic acid derivative (e.g., acyl chloride or ester), base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

      Reaction: Piperidine reacts with the carboxylic acid derivative in the presence of a base to form the piperidine carboxamide.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Alkyl halides, acyl halides; presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or piperidines

Scientific Research Applications

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-dimethylbutanamido)methyl)benzoic acid
  • ®-methyl-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoate

Uniqueness

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a dimethylbutanamido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(3,3-dimethylbutanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)10-13(19)16-11-12-6-8-18(9-7-12)14(20)17(4)5/h12H,6-11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGWFRCHEXBEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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